molecular formula C10H9NO3 B1383216 2-(3-Cyano-2-methoxyphenyl)acetic acid CAS No. 1261475-04-0

2-(3-Cyano-2-methoxyphenyl)acetic acid

Cat. No.: B1383216
CAS No.: 1261475-04-0
M. Wt: 191.18 g/mol
InChI Key: UWPHAWWIJIUYMM-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-2-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-cyano-2-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a palladium catalyst to reduce the nitrile group to an amine, followed by hydrolysis to form the carboxylic acid.

    Continuous Flow Synthesis: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, palladium on carbon.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-(3-Hydroxy-2-methoxyphenyl)acetic acid.

    Reduction: 2-(3-Amino-2-methoxyphenyl)acetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(3-Cyano-2-methoxyphenyl)acetic acid has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    3-Cyano-2-hydroxyphenylacetic acid: Has a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.

Uniqueness

2-(3-Cyano-2-methoxyphenyl)acetic acid is unique due to the presence of both a cyano and a methoxy group on the phenyl ring, which provides a distinct set of chemical properties and reactivity patterns compared to its analogs.

Properties

IUPAC Name

2-(3-cyano-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10-7(5-9(12)13)3-2-4-8(10)6-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPHAWWIJIUYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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